molecular formula C21H22FNO3 B1327319 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone CAS No. 898756-05-3

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone

Cat. No.: B1327319
CAS No.: 898756-05-3
M. Wt: 355.4 g/mol
InChI Key: KTMVVXNZILLJMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-fluorobenzophenone involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-Dioxa-8-azaspiro[4.5]decane. This intermediate is then reacted with 4’-fluorobenzophenone under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-fluorobenzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-fluorobenzophenone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-fluorobenzophenone is unique due to its spirocyclic structure and the presence of both fluorobenzophenone and azaspiro moieties. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.44 g/mol
  • CAS Number : 898755-72-1
  • Structure : The compound features a complex structure with a benzophenone core and an azaspiro moiety that may influence its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, spiroheterocycles have been noted for their antibacterial and antifungal effects, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticonvulsant Effects

Studies on related compounds have demonstrated anticonvulsant activities, particularly in models of neuropathic pain and seizure disorders. The structure-activity relationship of these compounds suggests that modifications in the azaspiro framework can enhance their efficacy against seizures . Although specific data on the anticonvulsant activity of the target compound is limited, its structural analogs provide a basis for further investigation.

Study on Related Compounds

A study explored the anticonvulsant effects of N'-benzyl 2-substituted 2-amino acetamides, revealing significant protective indices against seizures in rodent models. The findings highlighted the importance of substituents in enhancing activity, which may be applicable to this compound as well .

Structure-Activity Relationship Analysis

Research has shown that modifications in the benzophenone structure can lead to varying biological activities. For example, the introduction of fluorine atoms has been associated with increased potency in some derivatives. This suggests that the fluorine substitution in this compound could enhance its biological profile compared to non-fluorinated counterparts .

Summary of Findings

Study/Reference Biological Activity Key Findings
AntimicrobialStructural analogs show significant antimicrobial activity.
AnticonvulsantRelated compounds demonstrate protective effects against seizures.
Structure-Activity RelationshipFluorine substitution enhances potency in benzophenone derivatives.

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)20(24)19-4-2-1-3-17(19)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMVVXNZILLJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643762
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-05-3
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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